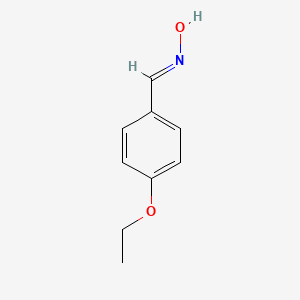

4-Ethoxybenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxybenzaldehyde oxime is an organic compound that belongs to the oxime functional group . It is a derivative of benzaldehyde oxime, an organic compound with the formula C7H7NO . The molecular formula of 4-Ethoxybenzaldehyde oxime is C9H11NO2 .

Synthesis Analysis

Benzaldehyde oxime, a related compound, can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer . Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Molecular Structure Analysis

The molecular structure of 4-Ethoxybenzaldehyde is C9H10O2 with an average mass of 150.174 Da and a mono-isotopic mass of 150.068085 Da . The ChemSpider ID is 21105889 .

Chemical Reactions Analysis

Oxime esters, including 4-Ethoxybenzaldehyde oxime, are known to show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product . The reactions of oxime radicals are classified into intermolecular (oxidation by oxime radicals, oxidative C–O coupling) and intramolecular .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxybenzaldehyde, a related compound, indicate that it is a combustible liquid . The molecular formula of 4-Ethoxybenzaldehyde is C9H10O2, with an average mass of 150.174 Da and a mono-isotopic mass of 150.068085 Da .

Applications De Recherche Scientifique

Radiolabeling and Imaging

4-Ethoxybenzaldehyde oxime derivatives are used in the field of radiolabeling, particularly for positron emission tomography (PET) imaging. Novel prosthetic groups containing this compound have been developed to enhance the robustness and reproducibility of (18)F-labeling of peptides for quantitative receptor imaging. The chemical nature of these prosthetic groups influences the biodistribution profile of the radiotracer, impacting tumor-to-blood and tumor-to-organ ratios, as well as excretion patterns through the kidney, as seen in one study with cyclic RGD peptides conjugated with novel [18F]fluorinated aldehyde-containing prosthetic groups (Glaser et al., 2008).

Crystal Structure Analysis

The crystal structures of various methoxybenzaldehyde oxime derivatives, including 4-ethoxybenzaldehyde, have been studied to understand their conformation and hydrogen-bonding patterns. These studies provide insights into the structural properties of these compounds, which are essential for understanding their chemical behavior and potential applications in materials science and other fields (Gomes et al., 2018).

Vibrational Dynamics and Molecular Interactions

The vibrational dynamics of 4-ethoxybenzaldehyde and its derivatives are of interest in the field of spectroscopy. Inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations have been used to assess the dynamics of these compounds in the solid state, providing valuable information about their molecular behavior and potential applications in material sciences (Ribeiro-Claro et al., 2021). Similarly, Raman spectroscopic studies have explored the vibrational relaxation and molecular interactions in binary mixtures containing 4-ethoxybenzaldehyde, offering insights into molecular interactions and complex formation in solution (Ramakrishnan et al., 2009).

Safety And Hazards

4-Ethoxybenzaldehyde, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWVABYZHRUUEC-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxybenzaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2590615.png)

![1-Methylspiro[indoline-3,3'-piperidin]-2-one](/img/structure/B2590622.png)

![6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate](/img/structure/B2590623.png)

![N-Methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2590629.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2590632.png)